![molecular formula C19H20N4O2 B2465089 N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)indolizine-2-carboxamide CAS No. 2034396-89-7](/img/structure/B2465089.png)
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)indolizine-2-carboxamide
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Description
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)indolizine-2-carboxamide is a compound that has gained interest in the scientific community due to its potential use in various fields such as medicinal chemistry, drug discovery, and biological research.
Scientific Research Applications
Photosynthetic Electron Transport Inhibition
Compounds containing pyrazole derivatives, similar in structure to the query compound, have been studied for their ability to inhibit photosynthetic electron transport. This inhibition is comparable to commercial herbicides, indicating potential applications in agricultural chemistry and herbicide development. The structure-activity relationship analysis of these compounds suggests that their inhibitory potential is mainly associated with their electrostatic properties, highlighting the importance of the pyrazin-2-yloxy component in such interactions (Vicentini et al., 2005).
Antimycobacterial Activity
Research on pyrazinecarboxamide derivatives has demonstrated significant antimycobacterial activity, suggesting potential applications in developing treatments against Mycobacterium tuberculosis and related strains. This activity showcases the compound's relevance in medicinal chemistry, especially in addressing tuberculosis and other mycobacterial infections (Zítko et al., 2013).
Anticonvulsant Properties
Tetracyclic indole derivatives, which share structural similarities with the query compound, have been synthesized and evaluated for their anticonvulsant activity. These studies suggest that such compounds could be valuable in developing new anticonvulsant therapies, demonstrating the broad therapeutic potential of indole and pyrazine derivatives (Stanton & Ackerman, 1983).
Synthesis of Biologically Active Compounds
The compound's structure is conducive to the synthesis of a wide array of biologically active molecules. Research into the synthesis of pyrazoles and related compounds has led to the development of methodologies that could potentially be applied to synthesize variants of "N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)indolizine-2-carboxamide" for various biological applications, including as inhibitors of specific enzymes or as potential therapeutic agents (Neumann, Suri, & Glorius, 2010).
properties
IUPAC Name |
N-(4-pyrazin-2-yloxycyclohexyl)indolizine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-19(14-11-16-3-1-2-10-23(16)13-14)22-15-4-6-17(7-5-15)25-18-12-20-8-9-21-18/h1-3,8-13,15,17H,4-7H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRKPRFJNSRRGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CN3C=CC=CC3=C2)OC4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)indolizine-2-carboxamide |
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